Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
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Overview
Description
Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is an organic compound that features a maleimide group. This compound is known for its reactivity and versatility in various chemical processes. The maleimide group is particularly significant due to its ability to form stable covalent bonds with thiol groups, making it useful in a range of applications from polymer chemistry to bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the reaction of maleic anhydride with benzylamine under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide structure. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The maleimide group can react with nucleophiles such as amines and thiols.
Cycloaddition: It can participate in Diels-Alder reactions due to the presence of the conjugated double bond.
Polymerization: The compound can undergo radical polymerization, making it useful in the synthesis of polymers
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, thiols, and dienes. Reaction conditions often involve the use of organic solvents and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted maleimides, polymers, and bioconjugates. For example, the reaction with thiols leads to the formation of thioether linkages, which are stable and useful in bioconjugation applications .
Scientific Research Applications
Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate primarily involves the formation of covalent bonds with thiol groups. The maleimide group reacts with thiols to form stable thioether linkages. This reaction is highly specific and efficient, making it useful in various applications, including bioconjugation and polymer cross-linking .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound also contains a maleimide group and is used in similar applications.
N-Phenylmaleimide: Another maleimide derivative used in polymer chemistry and as a photoinitiator.
N-Methylmaleimide: Used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is unique due to its benzyl group, which can influence the reactivity and solubility of the compound. This makes it particularly useful in applications where specific reactivity and solubility properties are required .
Properties
CAS No. |
889097-01-2 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
benzyl 2-(2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C13H11NO4/c15-11-6-7-12(16)14(11)8-13(17)18-9-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI Key |
PFUMJBUBHYLLFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC2=O |
Origin of Product |
United States |
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